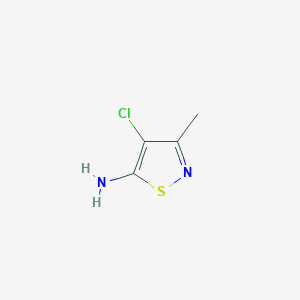

4-Chloro-3-methyl-1,2-thiazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-methyl-1,2-thiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2S/c1-2-3(5)4(6)8-7-2/h6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMQUGBVBORFEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459711 | |

| Record name | 4-chloro-3-methyl-1,2-thiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96841-04-2 | |

| Record name | 4-chloro-3-methyl-1,2-thiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-methyl-1,2-thiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-3-methyl-1,2-thiazol-5-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-3-methyl-1,2-thiazol-5-amine, a valuable heterocyclic building block in medicinal and agrochemical research. The document details the predominant synthetic strategy, starting from the commercially available 5-amino-3-methylisothiazole hydrochloride. A thorough examination of the reaction mechanism, experimental protocols, safety considerations, and characterization of the final product is presented. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering field-proven insights and a self-validating framework for the described protocols.

Introduction: The Significance of Substituted Isothiazoles

The isothiazole nucleus is a privileged scaffold in modern chemistry, renowned for its diverse biological activities. Derivatives of this heterocyclic system are integral components in a wide array of pharmaceuticals and agrochemicals. The introduction of specific substituents onto the isothiazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological targets. This compound, in particular, serves as a versatile intermediate. The presence of a reactive chlorine atom at the 4-position and a nucleophilic amino group at the 5-position provides two orthogonal handles for further chemical modifications, making it a valuable precursor for the synthesis of more complex molecules with potential therapeutic or pesticidal applications. The thiazole moiety is a key structural feature in numerous drugs and biologically active agents, contributing to a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Retrosynthetic Analysis and Synthetic Strategy

The most direct and industrially viable approach to the synthesis of this compound involves the electrophilic chlorination of a pre-existing 3-methyl-1,2-thiazol-5-amine core. This strategy is advantageous as it builds upon a readily accessible starting material.

Synthesis of the Starting Material: 5-Amino-3-methylisothiazole

The precursor for the final chlorination step is 5-Amino-3-methylisothiazole. A reliable method for its preparation involves the oxidative cyclization of β-iminothiobutyramide.[1]

Reaction Scheme: Synthesis of 5-Amino-3-methylisothiazole

Experimental Protocol: Synthesis of 5-Amino-3-methylisothiazole Hydrochloride

The following protocol is adapted from established patent literature.[1]

Materials:

-

β-Iminothiobutyramide

-

Chloramine T trihydrate

-

Sodium hydroxide

-

Water

-

Ether

-

Dry Hydrogen Chloride

Procedure:

-

A solution of chloramine T trihydrate and sodium hydroxide in water is prepared.

-

β-Iminothiobutyramide is added to the solution, and the mixture is shaken for several hours.

-

The resulting clear solution is extracted with ether.

-

The combined ether extracts are dried and then treated with dry hydrogen chloride gas.

-

The precipitated crude 5-amino-3-methylisothiazole hydrochloride is collected. The free base can be obtained by dissolving the hydrochloride salt in water, making the solution alkaline with sodium hydroxide, and extracting with ether.

Core Synthesis: Chlorination of 5-Amino-3-methylisothiazole

The key transformation in this synthesis is the regioselective chlorination of 5-Amino-3-methylisothiazole at the 4-position. Sulfuryl chloride (SO₂Cl₂) is the reagent of choice for this step, offering high efficiency and good yields.

Reaction Scheme: Synthesis of this compound

Mechanistic Insights

The chlorination of the amino-substituted isothiazole ring with sulfuryl chloride proceeds via an electrophilic aromatic substitution mechanism. The isothiazole ring, being electron-rich, is susceptible to attack by an electrophilic chlorine species generated from sulfuryl chloride. The amino group at the 5-position is a strong activating group, directing the incoming electrophile to the adjacent 4-position.

Experimental Protocol

The following protocols are based on a well-documented patent.

Protocol A: Using Dichloromethane as Solvent

Materials:

-

5-Amino-3-methylisothiazole hydrochloride

-

Dichloromethane (DCM)

-

Sulfuryl chloride (SO₂Cl₂)

-

Aqueous potassium carbonate solution

-

Ethyl acetate or Dichloromethane (for extraction)

Procedure:

-

Suspend 5-Amino-3-methylisothiazole hydrochloride in dichloromethane in a suitable reactor.

-

Cool the suspension to approximately 8-10°C.

-

Add sulfuryl chloride dropwise to the stirred suspension over a period of about 1 hour, maintaining the temperature between 10 and 15°C.

-

After the addition is complete, stir the reaction mixture at room temperature for approximately 2.5 hours.

-

Carefully basify the reaction mixture with an aqueous potassium carbonate solution.

-

Extract the product with ethyl acetate or dichloromethane.

-

The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield the crude product.

Protocol B: Using Acetonitrile as Solvent

Materials:

-

5-Amino-3-methylisothiazole hydrochloride

-

Acetonitrile

-

Sulfuryl chloride (SO₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Diethyl ether (for extraction)

Procedure:

-

Suspend 5-Amino-3-methylisothiazole hydrochloride in acetonitrile in a reactor and cool to 3°C.

-

Slowly add sulfuryl chloride to the reactor over approximately 75 minutes.

-

Allow the reaction mixture to warm to room temperature while stirring (approximately 2 hours).

-

An aliquot of the reaction mixture can be basified with saturated sodium bicarbonate solution and extracted with diethyl ether to monitor the reaction progress.

-

Upon completion, the reaction is worked up as described in Protocol A.

| Parameter | Protocol A | Protocol B |

| Solvent | Dichloromethane | Acetonitrile |

| Initial Temp. | 8-10°C | 3°C |

| Addition Time | ~1 hour | ~75 minutes |

| Reaction Time | ~2.5 hours | ~2 hours (warming) |

| Work-up Base | Aq. K₂CO₃ | Sat. NaHCO₃ |

Characterization of this compound

While comprehensive spectral data is not widely available in the public domain, the key characterization points from the primary patent are:

-

Melting Point: 69-71°C

-

¹H NMR (CDCl₃): δ 4.6 (broad s, 2H, NH₂), 2.30 (s, 3H, CH₃)

It is strongly recommended that researchers undertaking this synthesis perform a full suite of analytical characterization, including ¹³C NMR, IR spectroscopy, and mass spectrometry, to confirm the identity and purity of the final product.

Safety Considerations: Handling Sulfuryl Chloride

Sulfuryl chloride is a highly corrosive and reactive chemical that requires strict safety protocols.

-

Handling: Always handle sulfuryl chloride in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat, is mandatory.[2] For situations with potential vapor exposure, a full-face respirator with an acid gas cartridge is essential.[2]

-

Storage: Store sulfuryl chloride in a cool, dry, and well-ventilated area, away from water, bases, alcohols, and amines.[2] Containers should be tightly sealed.

-

Spills: In case of a spill, evacuate the area. Use a non-combustible absorbent material like dry sand or earth to contain the spill. Do not use water , as it reacts violently with sulfuryl chloride, producing hazardous acidic fumes.[2] Neutralize with sodium carbonate or lime.

-

First Aid:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Inhalation: Move the person to fresh air.

-

In all cases of exposure, seek immediate medical attention.

-

Potential Applications and Future Directions

While specific applications of this compound are not extensively documented in publicly accessible literature, its structure suggests significant potential as a key intermediate in the synthesis of bioactive molecules. The 2-aminothiazole moiety is a common feature in compounds with a wide range of biological activities, including antimicrobial and anticancer properties. The chlorine substituent at the 4-position can be displaced by various nucleophiles, allowing for the introduction of diverse functional groups and the construction of compound libraries for high-throughput screening in drug discovery and agrochemical development programs. Future research could focus on exploring the derivatization of this versatile building block to generate novel compounds with enhanced biological efficacy.

Conclusion

The synthesis of this compound is a straightforward and high-yielding process that relies on the electrophilic chlorination of 5-amino-3-methylisothiazole. This guide has provided a detailed, step-by-step protocol based on established literature, along with insights into the reaction mechanism and critical safety considerations for handling the key reagent, sulfuryl chloride. The resulting compound is a valuable intermediate for further synthetic elaborations, holding promise for the development of new therapeutic agents and agrochemicals. Researchers are encouraged to perform comprehensive characterization of the final product to ensure its identity and purity.

References

"4-Chloro-3-methyl-1,2-thiazol-5-amine chemical properties"

An In-depth Technical Guide to the Chemical Properties of 5-Amino-4-chloro-3-methylisothiazole

Executive Summary: This document provides a comprehensive technical overview of 5-Amino-4-chloro-3-methylisothiazole (also known as 4-Chloro-3-methyl-1,2-thiazol-5-amine), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The isothiazole scaffold is a crucial component in various biologically active molecules. This guide details the compound's core physicochemical properties, provides validated synthesis protocols, discusses its spectral characteristics and chemical reactivity, and outlines essential safety and handling procedures. The information is tailored for professionals requiring a deep, practical understanding of this valuable synthetic building block.

Introduction and Nomenclature

5-Amino-4-chloro-3-methylisothiazole is a substituted five-membered heterocyclic compound containing adjacent sulfur and nitrogen atoms. Its structure features an amino group at the C5 position, a chlorine atom at the C4 position, and a methyl group at the C3 position. This specific arrangement of functional groups makes it a versatile intermediate for creating more complex molecular architectures. The precursor, 5-Amino-3-methyl-isothiazole, has been identified as a key starting material for the synthesis of various inhibitors, including those targeting Aurora kinases and MMP12, as well as for developing N-heterocyclic indolyl glyoxylamides as potential anticancer agents. The introduction of a chlorine atom at the C4 position further modulates the electronic properties of the ring and provides an additional reactive handle for synthetic transformations.

Primary IUPAC Name: 5-Amino-4-chloro-3-methylisothiazole Synonym: this compound CAS Number: 105798-88-3

Caption: Chemical structure of 5-Amino-4-chloro-3-methylisothiazole.

Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its application in synthesis, determining appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Source |

| Molecular Formula | C₄H₅ClN₂S | Calculated |

| Molecular Weight | 148.61 g/mol | [1] |

| Appearance | Red/brown solid | [2] |

| Melting Point | 69-71 °C | [2] |

| Solubility | Soluble in dichloromethane, ethyl acetate, acetonitrile.[2] | Patent[2] |

Synthesis and Purification

The most direct and commonly cited method for preparing 5-Amino-4-chloro-3-methylisothiazole is through the electrophilic chlorination of its precursor, 5-Amino-3-methylisothiazole. The amino group at the C5 position is an activating group that directs the incoming electrophile (from sulfuryl chloride) to the adjacent C4 position.

Rationale for Experimental Choices

The choice of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent is effective for this transformation on an electron-rich heterocyclic system. Dichloromethane is selected as the solvent due to its inertness under the reaction conditions and its ability to suspend the starting hydrochloride salt. Running the reaction at a reduced temperature (10-15°C) is crucial for controlling the exothermicity of the reaction and minimizing the formation of potential side products.[2] The subsequent workup involving basification with an aqueous potassium carbonate solution is designed to neutralize the hydrochloric acid formed during the reaction and deprotonate the product, facilitating its extraction into an organic solvent like ethyl acetate or dichloromethane.[2]

Detailed Synthesis Protocol

This protocol is adapted from the procedure described in patent WO2000068214A1.[2]

Materials and Equipment:

-

5-Amino-3-methylisothiazole hydrochloride

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (CH₂Cl₂)

-

Aqueous potassium carbonate solution

-

Ethyl acetate or Dichloromethane (for extraction)

-

Jacketed reactor or round-bottom flask with a cooling bath

-

Magnetic stirrer

-

Dropping funnel

-

Standard laboratory glassware for workup (separatory funnel, flasks)

-

Rotary evaporator

Procedure:

-

Preparation: Suspend 5-Amino-3-methylisothiazole hydrochloride (1.0 eq) in dichloromethane (approx. 5 mL per gram of starting material) in a jacketed reactor.

-

Cooling: Begin stirring the suspension and cool the reactor to 8-10°C.

-

Reagent Addition: Add sulfuryl chloride (1.1 eq) dropwise to the suspension over approximately 1 hour. It is critical to maintain the internal temperature of the reaction mixture between 10 and 15°C during the addition.[2]

-

Reaction: Once the addition is complete, allow the reaction mixture to stir at room temperature for approximately 2.5 hours.

-

Workup: Carefully basify the reaction mixture by adding an aqueous potassium carbonate solution until the pH is alkaline.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic extracts.

-

Purification: Dry the combined organic layers over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Drying: Further dry the resulting solid in a desiccator under vacuum to yield the final product, 5-Amino-4-chloro-3-methylisothiazole, as a red/brown solid.[2] A reported yield for a similar procedure is 93%.[2]

Caption: Workflow for the synthesis of 5-Amino-4-chloro-3-methylisothiazole.

Spectroscopic Characterization

Structural confirmation is essential for any synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. For 5-Amino-4-chloro-3-methylisothiazole, the following assignments have been reported in CDCl₃:[2]

-

δ 4.6 ppm (broad singlet, 2H): This signal corresponds to the two protons of the primary amine (-NH₂) group. The broadness of the signal is characteristic of amine protons due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

δ 2.30 ppm (singlet, 3H): This sharp singlet corresponds to the three equivalent protons of the methyl (-CH₃) group attached to the C3 position of the isothiazole ring.

-

-

Further Characterization (Expected):

-

¹³C NMR: A carbon NMR spectrum would be expected to show four distinct signals corresponding to the four carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: An IR spectrum would reveal characteristic absorption bands, including N-H stretching vibrations for the amine group (typically in the 3300-3500 cm⁻¹ region) and C=C/C=N stretching vibrations for the heterocyclic ring.

-

Mass Spectrometry (MS): Mass spectral analysis would show a molecular ion peak (M⁺). Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the M⁺ peak would be observed, confirming the presence of a single chlorine atom.

-

Chemical Reactivity and Applications

The reactivity of 5-Amino-4-chloro-3-methylisothiazole is governed by its primary functional groups: the nucleophilic amino group and the chloro-substituted isothiazole ring.

Reactivity Profile

-

Amino Group Reactions: The C5-amino group is a potent nucleophile and can undergo a variety of standard amine reactions, including acylation, sulfonylation, and alkylation. These reactions allow for the straightforward introduction of diverse functional groups, which is a key strategy in drug discovery for exploring structure-activity relationships (SAR).

-

Reactions at the Chloro Group: The chlorine atom at the C4 position can potentially be displaced via nucleophilic aromatic substitution (SNAr) reactions, although the specific reactivity would depend on the attacking nucleophile and reaction conditions. Such displacement reactions provide a pathway to introduce other substituents at this position.

-

Diazotization: The primary amino group can be converted to a diazonium salt, which can then undergo Sandmeyer-type reactions to introduce a wide range of other functionalities (e.g., -Br, -CN, -OH) at the C5 position.[3]

Caption: Potential reaction pathways for 5-Amino-4-chloro-3-methylisothiazole.

Applications in Medicinal Chemistry

Substituted isothiazoles are recognized for their broad biological activity.[4] 5-Amino-4-chloro-3-methylisothiazole serves as a highly valuable scaffold in drug discovery. Its utility stems from its role as a building block for larger, more complex molecules with therapeutic potential. By modifying the amine and chloro positions, medicinal chemists can systematically alter the compound's properties to optimize its interaction with biological targets, such as enzymes or receptors.

Safety and Handling

Recommended Safety Precautions:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7] Ensure that eyewash stations and safety showers are readily accessible.[7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield.[7]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[7]

-

Respiratory Protection: If working outside of a fume hood or if dust/aerosols may be generated, use a NIOSH/MSHA approved respirator.[7]

-

-

Handling: Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Skin Contact: Immediately remove all contaminated clothing and rinse skin with plenty of water/shower. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

-

References

- 1. 5-Chloro-4-methyl-1,3-thiazol-2-amine | C4H5ClN2S | CID 26370147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2000068214A1 - Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds - Google Patents [patents.google.com]

- 3. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. echa.europa.eu [echa.europa.eu]

- 6. Methylchloroisothiazolinone - Wikipedia [en.wikipedia.org]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-Chloro-3-methyl-1,2-thiazol-5-amine: Elucidation of a Novel Chemical Entity

A Note to Our Scientific Audience:

Extensive database searches, including CAS registry and scientific literature, for "4-Chloro-3-methyl-1,2-thiazol-5-amine" have not yielded a registered CAS number or specific synthesis and characterization data for this exact molecule. The information available pertains to structurally related isomers and analogues, such as 4-Chloro-3-methylisoxazol-5-amine and various other substituted thiazoles.

This guide, therefore, is presented as a prospective analysis for researchers, scientists, and drug development professionals. It is a forward-looking document that outlines a proposed synthesis, characterization, and potential applications of this novel chemical entity based on established principles of organic chemistry and medicinal chemistry. The protocols and pathways described herein are predictive and are intended to serve as a foundational framework for the actual synthesis and investigation of this compound in a laboratory setting.

Introduction: The Potential of Substituted 1,2-Thiazoles in Medicinal Chemistry

The 1,2-thiazole scaffold is a privileged heterocyclic motif in drug discovery, known for its diverse pharmacological activities. The introduction of specific substituents, such as a chloro group, a methyl group, and an amine group, at defined positions on the thiazole ring can significantly modulate the molecule's physicochemical properties and its interaction with biological targets. This guide focuses on the hypothetical compound, this compound, a molecule poised for exploration in various therapeutic areas. The strategic placement of the chloro and amine functionalities suggests its potential as a versatile building block for the synthesis of novel bioactive compounds.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a multi-step pathway, leveraging known transformations in heterocyclic chemistry. The proposed retrosynthetic analysis is depicted below.

Retrosynthetic Analysis

Spectroscopic Profile of 4-Chloro-3-methyl-1,2-thiazol-5-amine: A Predictive and Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of 4-Chloro-3-methyl-1,2-thiazol-5-amine. In the absence of publicly available experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to construct a detailed and scientifically grounded predictive spectroscopic profile. This guide is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering foundational insights for the identification, characterization, and quality control of this compound should it be synthesized.

Introduction: The Significance of this compound and the Role of Spectroscopy

The 1,2-thiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The specific substitution pattern of this compound, featuring a halogen, a methyl group, and an amino group, suggests its potential as a versatile intermediate in the synthesis of novel therapeutic agents. The precise elucidation of its chemical structure is paramount for any future research and development, a task for which spectroscopic methods are indispensable.

This guide addresses a critical knowledge gap by providing a robust, predictive analysis of the spectroscopic data for this compound. By examining the expected spectral signatures, we can establish a benchmark for future experimental verification.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from structurally related compounds.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be relatively simple, exhibiting two distinct signals corresponding to the methyl and amino protons.

-

Methyl Protons (-CH₃): A singlet is predicted in the upfield region, likely between δ 2.2-2.5 ppm . This chemical shift is influenced by the electron-donating nature of the methyl group and its attachment to the C3 position of the thiazole ring. In the analogous compound 5-amino-3-methyl-1,2,4-thiadiazole, the methyl protons appear at δ 2.23 ppm (in DMSO-d₆) and δ 2.31 ppm (in CD₃OD), supporting this prediction.[1]

-

Amino Protons (-NH₂): A broad singlet is expected for the two equivalent amino protons, likely in the range of δ 5.0-7.0 ppm . The broadness of this peak is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can be highly dependent on the solvent and concentration. For comparison, the amino protons in 5-amino-3-methyl-1,2,4-thiadiazole appear as a broad singlet at δ 7.82 ppm in DMSO-d₆.[1]

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -CH₃ | 2.2 - 2.5 | Singlet | 3H |

| -NH₂ | 5.0 - 7.0 | Broad Singlet | 2H |

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four carbon atoms in the molecule.

-

Methyl Carbon (-CH₃): This carbon will appear at the highest field (lowest chemical shift), predicted to be in the range of δ 15-20 ppm . The methyl carbon in 5-amino-3-methyl-1,2,4-thiadiazole is observed at δ 18.7 ppm (in DMSO-d₆) and δ 18.5 ppm (in CD₃OD).[1]

-

Thiazole Ring Carbons (C3, C4, C5): The chemical shifts of the thiazole ring carbons are influenced by the attached substituents and the heteroatoms within the ring.

-

C3: Attached to the methyl group, this carbon is predicted to resonate in the range of δ 150-160 ppm .

-

C4: Bonded to the chlorine atom, this carbon is expected to be significantly deshielded and appear in the region of δ 125-135 ppm .

-

C5: Attached to the amino group, this carbon is predicted to have a chemical shift in the range of δ 165-175 ppm . In 5-amino-3-methyl-1,2,4-thiadiazole, the ring carbons appear at δ 183.2 and 169.2 ppm in DMSO-d₆.[1]

-

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | 15 - 20 |

| C4 | 125 - 135 |

| C3 | 150 - 160 |

| C5 | 165 - 175 |

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

-

N-H Stretching: The primary amine will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹ .

-

C-H Stretching: The methyl group will show C-H stretching vibrations just below 3000 cm⁻¹ .

-

C=N and C=C Stretching: The thiazole ring will have characteristic stretching vibrations for C=N and C=C bonds in the fingerprint region, typically between 1500-1650 cm⁻¹ .

-

N-H Bending: A bending vibration for the amino group is expected around 1600 cm⁻¹ .

-

C-Cl Stretching: A C-Cl stretching absorption is predicted in the lower frequency region of the fingerprint, typically between 600-800 cm⁻¹ .

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Methyl) | 2850 - 3000 |

| C=N / C=C Stretch (Thiazole) | 1500 - 1650 |

| N-H Bend (Amine) | 1580 - 1650 |

| C-Cl Stretch | 600 - 800 |

Predicted Mass Spectrometry (MS)

The mass spectrum is expected to show a distinct molecular ion peak with a characteristic isotopic pattern due to the presence of chlorine.

-

Molecular Ion (M⁺): The nominal molecular weight of C₄H₅ClN₂S is 148.61 g/mol . The mass spectrum should exhibit a molecular ion peak at m/z 148 .

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks: M⁺ at m/z 148 and [M+2]⁺ at m/z 150 , with a relative intensity ratio of approximately 3:1.

-

Major Fragmentation Patterns: Fragmentation is likely to involve the loss of small, stable molecules or radicals. Predicted fragmentation pathways include:

-

Loss of the chlorine atom: [M-Cl]⁺ at m/z 113.

-

Loss of the methyl group: [M-CH₃]⁺ at m/z 133.

-

Cleavage of the thiazole ring.

-

Methodologies for Spectroscopic Analysis

While experimental data is not currently available, this section outlines the standard methodologies that would be employed for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5-10 mg sample would be dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Standard pulse sequences would be used. For ¹H NMR, a sufficient number of scans would be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment would be performed.

Infrared (IR) Spectroscopy

-

Sample Preparation: The IR spectrum would be obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample would be placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer would be used.

-

Data Acquisition: The spectrum would be recorded in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (HRMS) using either Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be ideal for accurate mass determination. Electron Ionization (EI) would be suitable for observing fragmentation patterns.

-

Data Acquisition: The instrument would be operated in positive ion mode to observe the molecular ion and fragment ions.

Visualization of Structure and Predictive Workflow

To aid in the understanding of the molecule and the predictive process, the following diagrams are provided.

Caption: Chemical structure of this compound.

Caption: Workflow for the prediction of spectroscopic data.

Conclusion

This technical guide provides a detailed and scientifically rigorous prediction of the spectroscopic profile of this compound. While awaiting experimental validation, this document serves as an essential preliminary resource for researchers. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined methodologies, will facilitate the unambiguous identification and characterization of this compound in future synthetic endeavors. This work underscores the power of predictive spectroscopy in modern chemical research, enabling progress even in the absence of physical samples.

References

Introduction: The Thiazole Scaffold - A Cornerstone of Medicinal Chemistry

An In-Depth Technical Guide on the Core Mechanism of Action of 4-Chloro-3-methyl-1,2-thiazol-5-amine.

A Predictive Exploration into the Bioactivity of a Novel Thiazole Derivative

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound this compound is a novel or not extensively studied entity with no specific data on its mechanism of action available in public literature. This guide, therefore, presents a scientifically-grounded yet predictive analysis based on the well-documented biological activities of the broader class of aminothiazole derivatives. The proposed mechanisms and experimental workflows are intended to serve as a foundational resource for initiating research into this and similar molecules.

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of clinically approved drugs and investigational agents. The 2-aminothiazole moiety, in particular, is a recurring motif in compounds with a wide array of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[3][4][5][6]

The subject of this guide, this compound, is a substituted aminothiazole. While direct experimental data for this specific compound is not available, its structural features—a chloro group at position 4, a methyl group at position 3, and an amine group at position 5—suggest a high potential for biological activity. This document will explore the plausible mechanisms of action of this compound by drawing parallels with structurally related and well-characterized aminothiazole derivatives.

Postulated Mechanisms of Action: A Multi-target Hypothesis

Based on the extensive literature on aminothiazole derivatives, this compound is likely to exhibit a polypharmacological profile, potentially interacting with multiple biological targets. The following sections outline the most probable mechanisms of action.

Anticancer Activity: Targeting Cellular Proliferation and Survival

The thiazole scaffold is present in a significant number of anticancer agents, including the FDA-approved kinase inhibitor Dasatinib.[7] The anticancer effects of aminothiazoles are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival.

-

Kinase Inhibition: A primary and well-established mechanism for many anticancer aminothiazoles is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. The aminothiazole core can act as a hinge-binding motif, anchoring the inhibitor to the ATP-binding pocket of the kinase. The substituents on the thiazole ring then dictate the selectivity and potency for specific kinases. It is plausible that this compound could inhibit kinases such as:

-

Receptor Tyrosine Kinases (RTKs): e.g., VEGFR, EGFR, FGFR, which are often dysregulated in cancer.

-

Non-receptor Tyrosine Kinases: e.g., Src family kinases, Abl kinase.

-

Serine/Threonine Kinases: e.g., CDKs, Aurora kinases, which are critical for cell cycle progression.

-

-

Induction of Apoptosis: Aminothiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through various mechanisms, including the activation of caspases, modulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS).

-

Inhibition of Angiogenesis: Some thiazole derivatives can inhibit the formation of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis. This is often achieved through the inhibition of kinases like VEGFR.

The chloro and methyl substituents on this compound would play a critical role in defining its kinase inhibitory profile. The chloro group, being an electron-withdrawing and lipophilic moiety, can enhance binding affinity and cellular permeability. The methyl group can provide steric hindrance or favorable van der Waals interactions within the kinase active site, contributing to selectivity.

References

- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 3. mdpi.com [mdpi.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Biological Activity of a Chlorinated Methylaminothiazole

A Note on the Subject Compound: Initial research for "4-Chloro-3-methyl-1,2-thiazol-5-amine" did not yield specific biological or synthetic data in the public domain. Consequently, this guide will focus on a closely related and publicly documented isomer, 5-Chloro-4-methyl-1,3-thiazol-2-amine (CAS 5316-76-7) . This substitution allows for a scientifically grounded exploration of a representative chlorinated methylaminothiazole, with the acknowledgment that direct extrapolation of data between isomers should be done with caution.

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs. The incorporation of a 2-amino group, a methyl substituent, and a chlorine atom creates a unique electronic and steric profile that can drive interactions with various biological targets. This guide provides a comprehensive overview of the known and potential biological activities of 5-Chloro-4-methyl-1,3-thiazol-2-amine, offering insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Chloro-4-methyl-1,3-thiazol-2-amine is presented in the table below. These properties are crucial for understanding its potential pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Reference |

| Molecular Formula | C₄H₅ClN₂S | [1] |

| Molecular Weight | 148.61 g/mol | [1] |

| IUPAC Name | 5-chloro-4-methyl-1,3-thiazol-2-amine | [1] |

| CAS Number | 5316-76-7 | [1] |

| SMILES | CC1=C(S/C(N)=N/1)Cl |

Synthesis

The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of the 2-aminothiazole core.[2][3] A plausible synthetic route to 5-Chloro-4-methyl-1,3-thiazol-2-amine, based on this methodology, is outlined below.

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

The synthesis would likely involve the reaction of a suitable α-haloketone with a thiourea derivative.

Caption: Proposed Hantzsch synthesis of 5-Chloro-4-methyl-1,3-thiazol-2-amine.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of thiourea in ethanol.

-

Addition of α-Haloketone: To the stirred solution, add 1.0 equivalent of a suitable α-haloketone (e.g., a chlorinated derivative of 3-buten-2-one).

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired 2-aminothiazole.

Biological Activities and Potential Mechanisms of Action

While specific biological data for 5-Chloro-4-methyl-1,3-thiazol-2-amine is limited, the broader class of 2-aminothiazole derivatives has been extensively studied, revealing significant potential in oncology and infectious diseases.[4][5]

Anticancer Activity

2-Aminothiazole derivatives are known to exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[4][6]

Potential Mechanisms of Action:

-

Kinase Inhibition: Many 2-aminothiazole compounds act as inhibitors of crucial kinases involved in cancer cell proliferation and survival, such as Aurora kinases and those in the PI3K/Akt/mTOR pathway.[7] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family.[8]

Caption: Potential anticancer mechanisms of 2-aminothiazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[9][10][11][12][13]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of 5-Chloro-4-methyl-1,3-thiazol-2-amine and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Antimicrobial Activity

Thiazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.[5][14][15][16]

Potential Mechanisms of Action:

-

Enzyme Inhibition: Aminothiazoles can inhibit essential bacterial enzymes, such as β-ketoacyl-ACP synthase (KAS), which is involved in fatty acid synthesis.[17]

-

Disruption of Cell Processes: These compounds may interfere with other vital cellular processes, leading to the inhibition of microbial growth.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[18][19][20][21][22]

-

Preparation of Compound Dilutions: Prepare serial two-fold dilutions of 5-Chloro-4-methyl-1,3-thiazol-2-amine in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

References

- 1. 5-Chloro-4-methyl-1,3-thiazol-2-amine | C4H5ClN2S | CID 26370147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. benchchem.com [benchchem.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. atcc.org [atcc.org]

- 14. researchgate.net [researchgate.net]

- 15. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jchemrev.com [jchemrev.com]

- 17. Structure-assisted discovery of an aminothiazole derivative as a lead molecule for inhibition of bacterial fatty-acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Broth Microdilution | MI [microbiology.mlsascp.com]

- 19. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 21. protocols.io [protocols.io]

- 22. rr-asia.woah.org [rr-asia.woah.org]

A-Technical-Guide-to-4-Chloro-3-methyl-1,2-thiazol-5-amine:-Synthesis-Properties-and-Applications-in-Drug-Discovery

Abstract

This technical guide provides an in-depth review of 4-Chloro-3-methyl-1,2-thiazol-5-amine, a key heterocyclic building block in medicinal chemistry. We will explore its synthesis, physicochemical properties, and critical role as an intermediate in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this versatile compound.

Introduction

The isothiazole ring system is a prominent scaffold in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged structure in drug design. Within this class, this compound (also known as 5-amino-4-chloro-3-methylisothiazole) has emerged as a valuable intermediate. Its strategic placement of chloro, methyl, and amino functional groups allows for diverse chemical modifications, paving the way for the synthesis of complex molecules with significant therapeutic potential. The thiazole moiety, a related heterocyclic system, is also a cornerstone in the development of various drugs, including kinase inhibitors.[2][3] This guide will provide a comprehensive overview of the synthesis, properties, and applications of this important molecule.

Synthesis of this compound

The primary and most documented method for the synthesis of this compound is the direct chlorination of its precursor, 5-amino-3-methylisothiazole.

Key Synthetic Pathway: Electrophilic Chlorination

The most common laboratory and industrial-scale synthesis involves the reaction of 5-amino-3-methylisothiazole or its hydrochloride salt with a chlorinating agent, typically sulfuryl chloride (SO₂Cl₂).[4] This reaction is an electrophilic aromatic substitution where the isothiazole ring is activated by the amino group, directing the incoming electrophile to the C4 position.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound.[4]

Materials:

-

5-Amino-3-methylisothiazole hydrochloride

-

Dichloromethane (DCM) or Acetonitrile

-

Sulfuryl chloride (SO₂Cl₂)

-

Aqueous potassium carbonate or sodium hydroxide solution

-

Ethyl acetate or Diethyl ether

-

Brine

-

Magnesium sulfate (anhydrous)

-

Hexane

Procedure:

-

Suspend 5-amino-3-methylisothiazole hydrochloride in a suitable solvent such as dichloromethane or acetonitrile in a reaction vessel equipped with a stirrer and under an inert atmosphere.[4]

-

Cool the suspension to a low temperature, typically between 0-10°C, using an ice bath.[4]

-

Slowly add sulfuryl chloride dropwise to the stirred suspension. The addition rate should be controlled to maintain the reaction temperature.[4]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.[4]

-

The reaction is then carefully quenched by basification with an aqueous potassium carbonate or sodium hydroxide solution.

-

The aqueous layer is extracted with an organic solvent like ethyl acetate or diethyl ether.[4]

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.[4]

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude solid can be further purified by trituration with a non-polar solvent like hexane to afford the desired this compound as a solid.[4]

Physicochemical Properties and Characterization

The proper characterization of this compound is crucial for its use in further synthetic steps. The following table summarizes its key physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₄H₅ClN₂S | N/A |

| Molecular Weight | 148.61 g/mol | N/A |

| Appearance | Brown to red/brown solid | [4] |

| Melting Point | 69-71°C | [4] |

| ¹H NMR (CDCl₃) | δ 4.6 (broad s, 2H, NH₂), 2.30 (s, 3H, CH₃) | [4] |

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dictated by its three functional groups: the primary amine, the chloro group, and the methyl group on the isothiazole ring.

-

The Amino Group: The 5-amino group is a key handle for derivatization. It can readily undergo reactions typical of primary aromatic amines, such as acylation, sulfonylation, and diazotization followed by Sandmeyer-type reactions.[5] These reactions are fundamental to incorporating the isothiazole scaffold into larger molecules.

-

The Chloro Group: The chlorine atom at the 4-position is less reactive than the amino group but can participate in nucleophilic aromatic substitution reactions under certain conditions. This allows for the introduction of other functionalities at this position.

-

The Isothiazole Ring: The isothiazole ring itself is relatively stable but can be cleaved under harsh reductive or oxidative conditions.

Applications in Medicinal Chemistry and Drug Development

This compound is a valuable building block in the synthesis of various pharmaceutical agents, most notably kinase inhibitors.[6] The thiazole and benzothiazole scaffolds are known to be present in a wide array of biologically active compounds with activities ranging from anticancer to antimicrobial.[7][8]

Role as a Scaffold in Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[9] The 2-aminothiazole moiety has been identified as a novel template for Src family kinase inhibitors.[3][10] this compound provides a decorated isothiazole core that can be elaborated to target the ATP-binding site of various kinases.

Caption: Workflow from intermediate to therapeutic action.

Other Potential Applications

Beyond kinase inhibitors, the isothiazole scaffold is found in compounds with a wide range of biological activities, including:

-

Antiproliferative agents: Derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid have shown antiproliferative activity against various cancer cell lines.[6]

-

Fungicidal and Antibacterial agents: The isothiazole ring is a component of some biocides.[1] The reactivity of the 5-amino group allows for the synthesis of derivatives with potential antimicrobial properties.[11]

-

Agrochemicals: Thiazole derivatives are used in agrochemicals, for instance as insecticides.[12][13]

Conclusion

This compound is a synthetically accessible and highly versatile heterocyclic compound. Its well-defined reactivity and the biological significance of the isothiazole scaffold make it an important intermediate for drug discovery and development. The ability to readily modify its functional groups provides a robust platform for the generation of diverse chemical libraries, particularly in the search for novel kinase inhibitors and other therapeutic agents. This guide has provided a foundational understanding of its synthesis, properties, and applications, which should serve as a valuable resource for researchers in the field.

References

- 1. Methylchloroisothiazolinone - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2000068214A1 - Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds - Google Patents [patents.google.com]

- 5. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]

- 6. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. chembk.com [chembk.com]

- 13. lookchem.com [lookchem.com]

Navigating the Nucleophilic Landscape: An In-depth Technical Guide to the Reactivity of the Amine Group in 4-Aminothiazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aminothiazole scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The reactivity of the exocyclic amine group at the 4-position is a critical determinant of its synthetic utility and its role as a pharmacophore. This in-depth technical guide provides a comprehensive exploration of the chemical behavior of this amine group, delving into its electronic properties, basicity, and participation in a range of pivotal organic transformations. By synthesizing field-proven insights with detailed experimental protocols and mechanistic discussions, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of 4-aminothiazoles in the pursuit of novel therapeutics.

The Electronic Character and Basicity of the 4-Amino Group

The reactivity of the amine group in 4-aminothiazole is intrinsically linked to the electronic nature of the thiazole ring. Unlike its 2-amino isomer, which benefits from significant resonance stabilization, the 4-aminothiazole nucleus is more susceptible to hydrolysis.[1] This lability underscores the unique electronic environment of the 4-amino substituent.

A critical aspect of 4-aminothiazole chemistry is its propensity for tautomerism and subsequent hydrolysis in aqueous media. The molecule can exist in equilibrium between the amino and the imino tautomeric forms. In aqueous solutions, this equilibrium can shift, leading to the formation of a thiazoline intermediate that is susceptible to hydrolysis, ultimately resulting in ring-opened products.[2] This instability is a crucial consideration in the design of synthetic routes and the handling of these compounds.

Caption: Tautomerism and subsequent hydrolysis pathway of 4-aminothiazole in aqueous media.

Key Reactions of the 4-Amino Group

The nucleophilic character of the exocyclic amine group in 4-aminothiazoles allows it to participate in a variety of important chemical transformations.

Acylation Reactions

Acylation of the 4-amino group is a fundamental transformation used for the introduction of a wide range of functional groups and for the synthesis of amide derivatives with potential biological activity.[3] This reaction typically proceeds by treating the 4-aminothiazole with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base to neutralize the acid byproduct.

Table 1: Representative Acylation Reactions of Aminothiazoles

| Acylating Agent | Base | Solvent | Product | Yield | Reference |

| Acetylsulfanilyl chloride | Pyridine | Pyridine | N-(4-Thiazolyl)acetylsulfanilamide | 86% | [1] |

| Chloroacetyl chloride | Sodium carbonate | Dichloromethane | N-(4-Arylthiazol-2-yl)chloroacetamide | Good | [4] |

| Acyl halides | Pyridine | Pyridine | N-(Thiazol-2-yl)amides | High | [3] |

-

Reaction Setup: In a suitable reaction vessel, dissolve 1.60 g (0.016 mole) of 4-aminothiazole in 20 ml of dry pyridine.

-

Addition of Acylating Agent: Cool the solution and add 4.0 g (0.017 mole) of acetylsulfanilyl chloride in small portions over 15 minutes with stirring.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for approximately 48 hours.

-

Work-up and Purification: Slowly dilute the red solution with 120 ml of water and then cool in an ice-bath for 1.5 hours. Collect the crystalline precipitate by filtration, wash with a small amount of cold dilute hydrochloric acid followed by several portions of water. The air-dried product yields 4.10 g (86%) of N-(4-thiazolyl)acetylsulfanilamide.

Caption: Experimental workflow for the acylation of 4-aminothiazole.

Alkylation and Arylation Reactions

Direct N-alkylation and N-arylation of the 4-amino group provide access to a diverse range of substituted aminothiazoles. While direct alkylation can be challenging due to the potential for over-alkylation and reaction at the ring nitrogen, specific conditions can be employed.[5] Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination and Ullmann condensation, offer powerful tools for the construction of C-N bonds, enabling the arylation of the 4-amino position.[6][7]

A general method for the N-alkylation of aminothiazoles involves the use of an alkylating agent (e.g., alkyl halide) in the presence of a base to scavenge the generated acid. The choice of solvent and base is crucial to control the selectivity and yield of the reaction.[5]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate).[6] To synthesize N-aryl-4-aminothiazoles, one would couple 4-aminothiazole with an appropriate aryl halide in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

References

- 1. US3939172A - 4-Aminothiazole - Google Patents [patents.google.com]

- 2. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103145643B - Aminothiazole compound dehydration and alkylation method - Google Patents [patents.google.com]

- 6. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

Electrophilic Substitution on the 4-Chloro-3-methyl-1,2-thiazol-5-amine Ring: A Technical Guide for Synthetic Chemists

Executive Summary

Substituted 1,2-thiazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Understanding their reactivity is paramount for the development of novel analogues and drug candidates. This guide provides an in-depth analysis of the potential for electrophilic substitution on the 4-Chloro-3-methyl-1,2-thiazol-5-amine ring. We dissect the complex interplay of the substituents—a powerful activating amino group, a weakly activating methyl group, and a deactivating chloro group—to predict the regioselectivity and feasibility of common electrophilic aromatic substitution (EAS) reactions. This document moves beyond theoretical principles to provide actionable, field-proven insights and detailed experimental protocols for researchers in drug development and synthetic organic chemistry.

The 1,2-Thiazole Ring: A Primer on Reactivity

The 1,2-thiazole (isothiazole) ring is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms. In the unsubstituted ring, the electron density is highest at the C5 position, making it the most probable site for electrophilic attack.[2] The reactivity is governed by the polarization of the ring system and the mesomeric and inductive effects of the heteroatoms. However, the introduction of substituents dramatically alters this landscape. The properties of 1,2-thiazole are influenced by the nitrogen at position 3, which tends to be electron-withdrawing, and the sulfur at position 1, which can act as an electron donor.[2]

Substrate Analysis: Deconstructing this compound

The reactivity of the target molecule is dictated by the cumulative electronic effects of its three substituents. The directing influence of these groups must be carefully weighed to predict the outcome of an electrophilic attack.

-

5-Amino Group (-NH₂): This is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the thiazole ring through resonance (+R effect). It strongly directs incoming electrophiles to the ortho and para positions. In this ring system, the C4-position is ortho to the amino group.

-

3-Methyl Group (-CH₃): This is a weakly activating group that operates through hyperconjugation and a weak inductive effect (+I effect). It also directs ortho and para.

-

4-Chloro Group (-Cl): This substituent has opposing effects. It is deactivating due to its strong electron-withdrawing inductive effect (-I effect). However, through resonance (+R effect), its lone pairs can be donated to the ring, making it an ortho-, para-director.[3]

Cumulative Effect and Predicted Regioselectivity:

The 5-amino group is the most influential substituent and will dominate the directing effects.[4] It powerfully activates the ring, particularly at the C4 position (ortho). However, the C4 position is sterically blocked by the chloro substituent. This presents a significant challenge for conventional electrophilic substitution.

Given this substitution pattern, two primary outcomes are possible:

-

No Reaction on the Ring: The high activation at C4 is met with steric and electronic hindrance from the chloro group, potentially rendering the ring unreactive to many standard electrophiles.

-

Reaction at an Alternative Site: If the reaction is forced, substitution might occur at a less-activated but available position, or the reaction may occur on the exocyclic amino group itself, which is a common pathway for highly activated amino-heterocycles.[5][6]

The diagram below illustrates the electronic contributions of each substituent.

References

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 3. askthenerd.com [askthenerd.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Chloro-3-methyl-1,2-thiazol-5-amine Derivatives and Analogues for Drug Discovery Professionals

This guide provides a comprehensive technical overview of 4-chloro-3-methyl-1,2-thiazol-5-amine and its analogues, with a particular focus on their synthesis, derivatization, and potential applications in modern drug discovery. The content is structured to deliver not just procedural steps, but the underlying scientific rationale, empowering researchers to innovate within this promising chemical space.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a privileged scaffold in a wide array of therapeutic agents.[2] From the antibiotic penicillin to the anticancer agent dabrafenib, the thiazole moiety has proven its versatility and clinical significance.[3] This guide delves into a specific, yet highly versatile, thiazole derivative: this compound. The strategic placement of a chloro, methyl, and primary amine group on the thiazole ring provides a rich platform for chemical modification and the exploration of novel biological activities.

The Core Scaffold: Synthesis of this compound

The synthesis of the this compound core is a critical first step in the exploration of its derivatives. A common and effective method involves the chlorination of 5-amino-3-methylisothiazole hydrochloride.

Synthesis of 5-Amino-3-methylisothiazole Hydrochloride

The precursor, 5-amino-3-methylisothiazole, can be synthesized by the oxidative cyclization of β-iminothiobutyramide using an oxidizing agent like chloramine.[4] The resulting free base is then converted to its hydrochloride salt for improved stability and handling.

Chlorination of 5-Amino-3-methylisothiazole Hydrochloride

A robust method for the chlorination of 5-amino-3-methylisothiazole hydrochloride utilizes sulfuryl chloride (SO₂Cl₂) in a suitable solvent such as dichloromethane.[5]

Experimental Protocol: Synthesis of 5-Amino-4-chloro-3-methylisothiazole Hydrochloride [5]

-

Suspend 5-amino-3-methylisothiazole hydrochloride (1.0 eq) in dichloromethane.

-

Cool the suspension to 8-10 °C in an ice bath.

-

Slowly add sulfuryl chloride (1.1 eq) dropwise to the stirred suspension, maintaining the temperature between 10 and 15 °C.

-

After the addition is complete, continue stirring and allow the reaction mixture to warm to room temperature over approximately 2 hours.

-

Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. This step will result in vigorous gas evolution.

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization.

Causality Behind Experimental Choices:

-

Use of Hydrochloride Salt: The hydrochloride salt of the starting material enhances its stability and ease of handling compared to the free base.

-

Controlled Temperature: The dropwise addition of sulfuryl chloride at a controlled low temperature is crucial to manage the exothermic nature of the reaction and prevent the formation of unwanted byproducts.

-

Neutralization: The final neutralization step is essential to quench the reaction and remove any remaining acidic components, facilitating the isolation of the product.

Derivatization Strategies for Lead Discovery

The this compound scaffold offers multiple points for diversification, primarily through reactions involving the 5-amino group. These modifications are key to tuning the physicochemical properties and biological activity of the resulting compounds.

N-Acylation of the 5-Amino Group

N-acylation is a fundamental transformation that allows for the introduction of a wide variety of substituents, influencing properties such as lipophilicity, hydrogen bonding capacity, and steric bulk. This can be achieved by reacting the core amine with acyl chlorides or anhydrides.

Experimental Protocol: General Procedure for N-Acylation [6][7]

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF).

-

Add a base (1.1-1.5 eq), such as triethylamine or pyridine, to the solution to act as an acid scavenger.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the desired acyl chloride or anhydride (1.0-1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for the appropriate time (monitored by TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Self-Validating System: The progress of the acylation reaction can be easily monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting amine. The appearance of a new, less polar spot indicates the formation of the amide product. Further validation is achieved through standard spectroscopic techniques (¹H NMR, ¹³C NMR, MS).

Synthesis of Sulfonamide Derivatives

The synthesis of sulfonamides introduces a key pharmacophore known for a broad range of biological activities.[8][9] These derivatives are typically prepared by reacting the primary amine with a sulfonyl chloride in the presence of a base.[10]

Experimental Protocol: General Procedure for Sulfonamide Synthesis [11]

-

Dissolve this compound (1.0 eq) in a suitable solvent like pyridine or a mixture of an inert solvent and a base (e.g., triethylamine in dichloromethane).

-

Add the desired sulfonyl chloride (1.0-1.2 eq) portion-wise to the stirred solution at room temperature.

-

Heat the reaction mixture if necessary and monitor its progress by TLC.

-

Once the reaction is complete, pour the mixture into ice-water to precipitate the crude product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure sulfonamide.

Formation of Pyrazole-Containing Analogues

The incorporation of a pyrazole ring can significantly impact the biological activity profile of the parent molecule. One synthetic route to pyrazole-containing analogues involves the reaction of the core amine with a diketone or a related precursor.

Experimental Workflow: Synthesis of Pyrazole Derivatives

Caption: Workflow for the synthesis of pyrazole-containing analogues.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the 4-chloro-3-methylisothiazole core have demonstrated promising biological activities, particularly in the realms of oncology and infectious diseases.

Anticancer Activity

Several studies have highlighted the antiproliferative effects of N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives.[12][13]

Table 1: In Vitro Anticancer Activity of Selected 5-Chloro-3-methylisothiazole Derivatives

| Compound ID | R Group | Cell Line | IC₅₀ (µg/mL) | Reference |

| 3 | -CH=CH-Ph | MV4-11 (Leukemia) | 4.4 | [12] |

| 4 | 3-Cl-Ph | MCF-7 (Breast) | < 20 | [12] |

| 8 | Ph | LoVo (Colon) | > 30 | [12] |

Structure-Activity Relationship Insights:

-

The presence of a cinnamaldehyde-derived substituent (Compound 3 ) at the hydrazide nitrogen resulted in the highest activity against the leukemia cell line.[12]

-

Substituents at the meta position of the phenyl ring attached to the azomethine group appear to be favorable for activity.[12]

-

The unsubstituted phenyl derivative (Compound 8 ) showed lower activity, suggesting that appropriate substitution on the aromatic ring is crucial for potency.[12]

Antifungal Activity

Derivatives incorporating a pyrazole moiety have been investigated for their antifungal properties. The combination of the thiazole and pyrazole scaffolds can lead to synergistic effects.

Table 2: In Vitro Antifungal Activity of Thiazole-Pyrazole Hybrids

| Compound ID | R Group | Fungus | MIC (µg/mL) | Reference |

| 7a | H | C. albicans | > 100 | [12] |

| 7b | 4-F | C. albicans | > 100 | [12] |

| 8a | H | C. neoformans | > 100 | [12] |

While the specific compounds in the cited study showed moderate activity alone, the exploration of different substitution patterns on both the thiazole and pyrazole rings could lead to more potent antifungal agents.[12]

Potential Mechanisms of Action and Future Directions

While the precise molecular targets for many this compound derivatives are still under investigation, the broader class of thiazole-containing compounds has been shown to interact with a variety of biological targets.

Potential Signaling Pathway Involvement